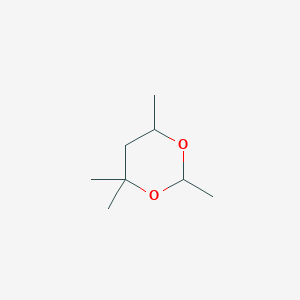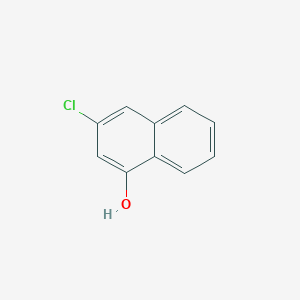
2,4,4,6-Tetramethyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,4,6-Tetramethyl-1,3-dioxane is an organic compound with the molecular formula C8H16O2. It is a member of the 1,3-dioxane family, characterized by a six-membered ring containing two oxygen atoms. This compound is known for its unique structural features and has been studied for various applications in chemistry and industry .
作用机制
Mode of Action
As a cyclic ether, it may interact with its targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions . The exact nature of these interactions and the resulting changes in the target molecules would depend on the specific context of use .
Biochemical Pathways
Given its structure, it might be involved in reactions related to the formation and breaking of dioxane rings . .
Pharmacokinetics
Its bioavailability would depend on factors such as its absorption rate, distribution within the body, metabolic stability, and rate of excretion .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4,4,6-Tetramethyl-1,3-dioxane. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interactions with its targets .
准备方法
Synthetic Routes and Reaction Conditions
2,4,4,6-Tetramethyl-1,3-dioxane can be synthesized through the Grignard reaction of the corresponding axial 2-methoxy-1,3-dioxanes . This method involves the use of Grignard reagents, which are organomagnesium compounds, to facilitate the formation of the desired product. The reaction conditions typically include a controlled temperature and the presence of a suitable solvent.
Industrial Production Methods
On an industrial scale, the preparation of this compound involves the reaction of isobutene and acetaldehyde under mild conditions . This process is efficient, with a high yield and minimal side reactions. The reaction is carried out in the presence of an acid catalyst, which helps in achieving the desired product with high purity.
化学反应分析
Types of Reactions
2,4,4,6-Tetramethyl-1,3-dioxane undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of the oxygen atoms in the ring, which can participate in different chemical processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.
Substitution: Halogenation reactions can be carried out using reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce halogen atoms into the molecule, resulting in halogenated derivatives .
科学研究应用
2,4,4,6-Tetramethyl-1,3-dioxane has been extensively studied for its applications in various fields :
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug delivery systems due to its ability to form stable complexes with pharmaceutical agents.
Industry: It is utilized in the production of polymers and as an intermediate in the synthesis of other chemical compounds.
相似化合物的比较
2,4,4,6-Tetramethyl-1,3-dioxane can be compared with other similar compounds in the 1,3-dioxane family :
cis-2,2,4,6-Tetramethyl-1,3-dioxane: This stereoisomer has a different spatial arrangement of the methyl groups, leading to variations in its chemical properties.
trans-2,2,4,6-Tetramethyl-1,3-dioxane: Another stereoisomer with distinct conformational characteristics.
2,4,4,5,5,6-Hexamethyl-1,3-dioxane: This compound has additional methyl groups, which can affect its reactivity and stability.
属性
CAS 编号 |
5182-37-6 |
|---|---|
分子式 |
C11H11N3OS |
分子量 |
233.29 g/mol |
IUPAC 名称 |
3-benzylsulfanyl-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H11N3OS/c1-8-10(15)12-11(14-13-8)16-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,14,15) |
InChI 键 |
IAVWZUPKJCZVRX-UHFFFAOYSA-N |
SMILES |
CC1CC(OC(O1)C)(C)C |
规范 SMILES |
CC1=NN=C(NC1=O)SCC2=CC=CC=C2 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide](/img/structure/B3143071.png)
![1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine](/img/structure/B3143082.png)
![4-(methylthio)-2-[(phenylsulfonyl)amino]butanoic acid](/img/structure/B3143087.png)





![1-(Benzo[b]thiophen-4-yl)ethanol](/img/structure/B3143163.png)



![[1-(6-Methoxy-2-naphthyl)ethyl]amine hydrochloride](/img/structure/B3143192.png)

